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Introduction

For many years, tin-lead (Sn-Pb) solders have been the primary choice for interconnection
materials in electronic assemblies due to their low melting temperatures, excellent wettability,
and favorable mechanical properties.[1][2] The eutectic Sn-Pb composition (63% Sn, 37% Pb)
is particularly notable for its single melting point of 183°C, which allows for efficient soldering
processes.[1][3] However, to meet the demands of applications requiring enhanced
performance, particularly in terms of strength and reliability under thermal and mechanical
stress, alloying elements such as antimony (Sb) and copper (Cu) are often introduced.

Antimony is added to increase the strength and creep resistance of Sn-Pb solders, primarily
through solid solution strengthening.[1][4] Copper is typically added to form intermetallic
compounds (IMCs) that can refine the solder's microstructure and inhibit the dissolution of
copper from substrates during soldering.[5] This guide provides a detailed examination of the
mechanical properties of tin-lead-antimony-copper (Sn-Pb-Sb-Cu) solder alloys, presenting
guantitative data, experimental methodologies, and the fundamental relationships between
composition, microstructure, and performance.

Influence of Alloying Elements

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12673181?utm_src=pdf-interest
https://www.imim.pl/files/archiwum/Vol3_2023/18.pdf
https://sjr-publishing.com/wp-content/uploads/2019/03/The-Influence-of-Cu-on-the-Thermal-and-Mechanical-Properties-and-Microstructure-of-lead-free-Sn%E2%80%935Sb-solder-Alloy.pdf
https://www.imim.pl/files/archiwum/Vol3_2023/18.pdf
http://www.citralogam.co.id/diagramsnpballoyphase.html
https://www.imim.pl/files/archiwum/Vol3_2023/18.pdf
https://www.researchgate.net/publication/321957827_The_Effects_of_Antimony_Addition_on_the_Microstructural_Mechanical_and_Thermal_Properties_of_Sn-30Ag-05Cu_Solder_Alloy
https://www.diverseelectronics.com/upload/documents/M-PofA-EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12673181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The addition of antimony and copper to a tin-lead base alloy initiates several metallurgical
changes that directly influence the solder's mechanical behavior.

e Antimony (Sb): Antimony is soluble in tin and strengthens the solder matrix through a
mechanism known as solid solution strengthening.[1] This distortion of the crystal lattice
impedes dislocation movement, thereby increasing the material's tensile strength and creep
resistance.[4][6] At higher concentrations (typically above 1.7 wt.%), antimony can precipitate
as distinct SbSn intermetallic particles, which further hinder dislocation motion and grain
boundary sliding, enhancing the mechanical properties.[6] The addition of Sb has been
shown to be beneficial for improving thermal fatigue resistance in tin-based solders.[7]

o Copper (Cu): Copper reacts with tin to form needle-like or scallop-shaped intermetallic
compounds (IMCs), primarily CusSns and CusSn.[1] The formation of these IMCs within the
solder matrix can refine the grain structure. During the soldering process on copper
substrates, a controlled amount of copper in the solder alloy (as in Savbit alloys) can reduce
the dissolution of the copper substrate into the molten solder, which is crucial for maintaining
the integrity of thin copper traces on printed circuit boards.[5][8]

The following diagram illustrates the logical relationship between the alloying elements and the
final mechanical properties of the solder.
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Caption: Influence of alloying elements on solder properties.

Quantitative Mechanical Properties
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The mechanical properties of Sn-Pb-Sb-Cu solders are highly dependent on the specific
composition and the thermomechanical conditions during testing. The following tables
summarize key quantitative data from various studies.

Table 1: Tensile Properties of Sn-Pb-Sb Solders at 25°C

Ultimate
Alloy .
. Tensile ] Test
Composition Elongation (%) . Reference
Strength (UTS) Conditions
(wt.%)
(MPa)
Strain Rate:
Sn-37Pb 46.8 ~45 [6]
0.01s™*
Strain Rate: 0.01
Sn-37Pb-0.3Sb 51.5 ~43 . [6]
s-
Strain Rate: 0.01
Sn-37Pb-1.7Sb 54.2 ~42 . [6]
-
Strain Rate: 0.01
Sn-37Pb-3.3Sb 59.6 ~40 [6]

S—l

| Sn-37Pb-5.0Sb | 57.1 | ~41 | Strain Rate: 0.01 s~ |[6] |

Table 2: Tensile and Shear Strength of Various Solder Alloys
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Alloy Composition Property Value Reference
. ) 20-40 N/mm? (20-40
Sn-Pb (Eutectic) Tensile Strength [9]
MPa)
95Sn-5Sb Tensile Strength 5,900 psi (~40.7 MPa)  [10]
95Sn-5Sb Shear Strength 6,000 psi (~41.4 MPa)  [10]
Pb-16Sn-7.5Sb-
] Shear Strength 32 MPa [4][11]
1Ag/Cu Joint
] 420 kgf/cmz? (~41.2
50Sn-50Pb Tensile Strength [12]
MPa)
| 60Sn-40PDb | Tensile Strength | 535 kgf/cm? (~52.5 MPa) |[12] |
Table 3: Creep Properties of Sn-Pb-Sb Solders
Alloy Test Applied Steady- Stress
Compositio Temperatur  Stress State Creep Exponent Reference
n (wt.%) e (°C) (MPa) Rate (s™) (n)
Varies with
Sn-37Pb 100 7-15 4.26 [6]
stress
Sn-37Pb- Lower than
100 7-15 4.41 [6]
1.7Sb Sn-37Pb
Sn-37Pb- Lower than
100 7-15 4.97 [6]
3.3Sh Sn-37Pb
Sn-37Pb- Lower than
100 7-15 4.88 [6]
5.0Sh Sn-37Pb

| 50Sn-50Pb | 150 | 0.7 N/mm?2 (0.7 MPa) | Fails in ~10 hours | - |[5][8] |

Experimental Protocols
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Accurate characterization of solder mechanical properties requires standardized and carefully
controlled experimental procedures. The most common causes of solder joint failure are
overloading (tensile rupture), long-term loading (creep), and cyclic loading (fatigue).[13]

The following diagram outlines a typical workflow for the mechanical characterization of solder
alloys.
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Caption: Experimental workflow for solder characterization.

Tensile Testing

Uniaxial tensile tests are fundamental for determining properties such as Young's modulus,
yield strength, ultimate tensile strength (UTS), and ductility (elongation).[14]

e Specimen Preparation: Bulk solder is cast and machined into standardized "dog-bone"
shaped specimens.
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Procedure: The specimen is mounted in a universal testing machine. An axial load is applied
at a constant strain rate (e.g., 0.01 s—1) while the corresponding extension of the specimen is
recorded.[6][14] This process generates a stress-strain curve.

Data Analysis: The stress-strain curve is analyzed to extract key mechanical parameters.
The relationship can be fitted to models like the Ramberg-Osgood equation for a more
detailed characterization.[14]

Shear Testing

Shear tests are critical as solder joints in electronic assemblies are often subjected to shear
loading.

Specimen Geometries: Various configurations are used, including single-lap, double-lap, ring
and plug, and ball shear tests.[15][16] The choice of geometry is crucial as it affects the
stress distribution within the joint.[16]

Ball Shear Test Procedure: This is a common method for testing individual solder balls in Ball
Grid Array (BGA) packages.[15] A shear tool is positioned at a specific height (e.g., ~50 pm
clearance) and moved horizontally at a constant speed (e.g., 10 um/s to 200 pm/s) against
the solder ball.[15] The force required to shear the ball is recorded as a function of
displacement.[15]

Data Analysis: The peak force recorded during the test is used to calculate the shear
strength. Post-test analysis using scanning electron microscopy (SEM) is performed to
determine the fracture mode (e.g., bulk solder fracture vs. interfacial fracture).[15]

Creep Testing

Creep is the time-dependent plastic deformation of a material under a constant load, especially
at elevated temperatures. For solders, which often operate at temperatures close to their
melting point, creep is a primary failure mechanism.[17]

e Procedure: A constant tensile or shear load is applied to a solder specimen at a fixed
temperature (e.g., 100°C).[6] The strain (deformation) is measured over an extended period.
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» Data Analysis: The resulting strain-versus-time curve typically shows primary, secondary
(steady-state), and tertiary creep stages.[17] The steady-state creep rate is a key parameter
used to assess creep resistance. The relationship between creep rate, stress, and
temperature is often described by a power-law creep model.[6][17]

Fatigue Testing

Fatigue failure occurs due to cyclic loading, often induced by temperature fluctuations in
electronic devices (thermomechanical fatigue).[13]

e Procedure: Solder joints are subjected to repeated cycles of stress or strain. Acommon
method is environmental temperature cycling, where assemblies are exposed to a specified
temperature range (e.g., -55°C to +125°C) for a large number of cycles (e.g., 500 to 2000
cycles).[13] Mechanical cycling at a constant temperature can also be performed.

o Data Analysis: The number of cycles to failure is recorded. Failure is typically defined by the
initiation of a crack or a significant increase in electrical resistance. Models like the Coffin-
Manson equation are used to relate the strain range to the fatigue life.[18]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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